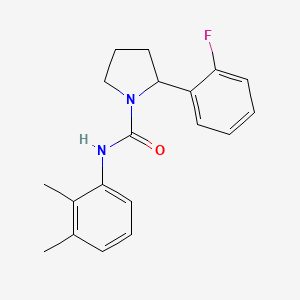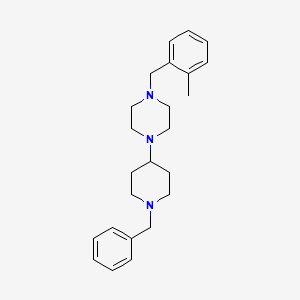![molecular formula C21H21N3O2 B6095051 [3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-(3-phenylpiperidin-1-yl)methanone](/img/structure/B6095051.png)
[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-(3-phenylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-(3-phenylpiperidin-1-yl)methanone is a complex organic compound that features a pyrazole ring substituted with a hydroxyphenyl group and a phenylpiperidinyl methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-(3-phenylpiperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, which can be synthesized via the reaction of hydrazine with a β-diketone. The hydroxyphenyl group is then introduced through electrophilic aromatic substitution. The final step involves the coupling of the pyrazole derivative with a phenylpiperidinyl methanone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced methanone derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-(3-phenylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to various bioactive molecules. It can serve as a probe to investigate the biochemical pathways and molecular targets involved in cellular processes.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its structural features suggest it could be developed into drugs targeting specific receptors or enzymes, particularly in the treatment of neurological disorders and cancers.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it a valuable component in various industrial applications.
Mécanisme D'action
The mechanism of action of [3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-(3-phenylpiperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-(2-Hydroxyphenyl)-5-phenyl-2-cyclohexen-1-one]: Similar in structure but lacks the piperidinyl methanone moiety.
Dichloroanilines: Share the aromatic amine structure but differ in functional groups and overall reactivity.
Uniqueness
The uniqueness of [3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-(3-phenylpiperidin-1-yl)methanone lies in its combination of a pyrazole ring with a hydroxyphenyl group and a phenylpiperidinyl methanone moiety
Propriétés
IUPAC Name |
[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-(3-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20-11-5-4-10-17(20)18-13-19(23-22-18)21(26)24-12-6-9-16(14-24)15-7-2-1-3-8-15/h1-5,7-8,10-11,13,16,25H,6,9,12,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUDUXIHJMZVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=NN2)C3=CC=CC=C3O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-methoxy-5-pyridin-4-yl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6094972.png)

![2-ethyl-3-(4-fluorophenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6094989.png)
![N-{4-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-2-[4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]PROPANAMIDE](/img/structure/B6095000.png)

![[1-(2-chloro-4,5-dimethoxybenzyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6095010.png)
![4,4,4-trifluoro-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]butanamide](/img/structure/B6095016.png)
![3-(2-amino-1,3-thiazol-4-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6095024.png)

![N-(2,4-dimethoxybenzyl)-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6095044.png)
![1-(2-oxo-2-{4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-benzimidazole](/img/structure/B6095045.png)
![7-[(5-isoxazol-5-yl-2-furyl)sulfonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6095057.png)
![ethyl 1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B6095059.png)
![2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B6095064.png)
